molecular formula C22H34O5 B13382837 Forskolin, 1,9-dideoxy-

Forskolin, 1,9-dideoxy-

Cat. No.: B13382837
M. Wt: 378.5 g/mol
InChI Key: ZKZMDXUDDJYAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Dideoxyforskolin is a labdane diterpenoid derived from the plant Coleus forskohlii. It is a biologically inactive analog of forskolin, which is known for its role in activating adenylate cyclase. Unlike forskolin, 1,9-dideoxyforskolin does not stimulate adenylyl cyclase, making it useful as a negative control in various biochemical studies .

Preparation Methods

1,9-Dideoxyforskolin can be synthesized from forskolin through selective deoxygenation. The synthetic route involves the removal of hydroxyl groups at positions 1 and 9 of the forskolin molecule. This process typically requires specific reagents and conditions, such as the use of reducing agents and protective groups to ensure selective deoxygenation without affecting other functional groups

Chemical Reactions Analysis

1,9-Dideoxyforskolin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions can further modify the structure by adding hydrogen atoms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Mechanism of Action

1,9-Dideoxyforskolin exerts its effects primarily by acting as a biologically inactive analog of forskolin. It does not stimulate adenylyl cyclase, which means it does not increase the levels of cyclic AMP (cAMP) within cells. This property makes it useful for studying the specific effects of forskolin on various molecular targets and pathways without the interference of cAMP-mediated signaling .

Comparison with Similar Compounds

1,9-Dideoxyforskolin is similar to other forskolin analogs, such as:

Properties

IUPAC Name

(3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O5/c1-8-20(5)12-14(24)16-21(6)11-9-10-19(3,4)17(21)15(25)18(26-13(2)23)22(16,7)27-20/h8,15-18,25H,1,9-12H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMDXUDDJYAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCCC2(C3C1(OC(CC3=O)(C)C=C)C)C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860800
Record name 3-Ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.